4-[(4-{(Z)-[2-(3,4-dichlorophenyl)hydrazinylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-{[(Z)-2-(3,4-DICHLOROPHENYL)HYDRAZONO]METHYL}-2-METHOXYPHENOXY)METHYL]BENZOIC ACID is a complex organic compound with potential applications in various fields of scientific research. This compound features a hydrazone functional group, which is known for its versatility in chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-{[(Z)-2-(3,4-DICHLOROPHENYL)HYDRAZONO]METHYL}-2-METHOXYPHENOXY)METHYL]BENZOIC ACID typically involves the condensation of 3,4-dichlorobenzaldehyde with 2-methoxy-4-(hydroxymethyl)phenol in the presence of a hydrazine derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrazone linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(4-{[(Z)-2-(3,4-DICHLOROPHENYL)HYDRAZONO]METHYL}-2-METHOXYPHENOXY)METHYL]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
4-[(4-{[(Z)-2-(3,4-DICHLOROPHENYL)HYDRAZONO]METHYL}-2-METHOXYPHENOXY)METHYL]BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-{[(Z)-2-(3,4-DICHLOROPHENYL)HYDRAZONO]METHYL}-2-METHOXYPHENOXY)METHYL]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound’s ability to undergo redox reactions can influence cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-{[(Z)-2-(2,4-DICHLOROPHENYL)HYDRAZONO]METHYL}-2-METHOXYPHENOXY)METHYL]BENZOIC ACID
- 4-[(4-{[(Z)-2-(3,5-DICHLOROPHENYL)HYDRAZONO]METHYL}-2-METHOXYPHENOXY)METHYL]BENZOIC ACID
Uniqueness
4-[(4-{[(Z)-2-(3,4-DICHLOROPHENYL)HYDRAZONO]METHYL}-2-METHOXYPHENOXY)METHYL]BENZOIC ACID is unique due to its specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. The presence of both methoxy and hydrazone groups provides a versatile platform for further functionalization and exploration of its properties.
Properties
Molecular Formula |
C22H18Cl2N2O4 |
---|---|
Molecular Weight |
445.3 g/mol |
IUPAC Name |
4-[[4-[(Z)-[(3,4-dichlorophenyl)hydrazinylidene]methyl]-2-methoxyphenoxy]methyl]benzoic acid |
InChI |
InChI=1S/C22H18Cl2N2O4/c1-29-21-10-15(12-25-26-17-7-8-18(23)19(24)11-17)4-9-20(21)30-13-14-2-5-16(6-3-14)22(27)28/h2-12,26H,13H2,1H3,(H,27,28)/b25-12- |
InChI Key |
DSLFHPZLAIYBQG-ROTLSHHCSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N\NC2=CC(=C(C=C2)Cl)Cl)OCC3=CC=C(C=C3)C(=O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC2=CC(=C(C=C2)Cl)Cl)OCC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.